molecular formula C12H10N4O4S B8486938 Benzoldiazoniumsulfat CAS No. 6415-38-9

Benzoldiazoniumsulfat

Cat. No. B8486938
CAS RN: 6415-38-9
M. Wt: 306.30 g/mol
InChI Key: RRRODXJHANJPEB-UHFFFAOYSA-L
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Patent
US07329651B2

Procedure details

Concentrated sulfuric acid (50 mL, 96%) was slowly dropped into a solution of aniline (30 g. 0.32 mol) ill ethanol (280 mL) until the white precipitate newly formed disappeared again at 0-5° C. To this mixture, isoamylnitrite (40 g, 0.34 mol) was slowly added with stirring. An equal volume of ethyl ether was added to precipitate the product. The mixture was filtered and the residue washed with ethanol:ether (1:1, v/v) to provide a crude greenish solid of benzenediazonium sulfuric acid salt for the following reaction.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
280 mL
Type
reactant
Reaction Step One
Quantity
40 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[S:1](=[O:5])(=[O:4])([OH:3])[OH:2].[NH2:6][C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(O)C.C(O[N:22]=O)CC(C)C>C(OCC)C>[S:1](=[O:3])(=[O:2])([O-:5])[O-:4].[C:7]1([N+:6]#[N:22])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.[C:7]1([N+:6]#[N:22])[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1 |f:5.6.7|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
30 g
Type
reactant
Smiles
NC1=CC=CC=C1
Name
Quantity
280 mL
Type
reactant
Smiles
C(C)O
Step Two
Name
Quantity
40 g
Type
reactant
Smiles
C(CC(C)C)ON=O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
newly formed
CUSTOM
Type
CUSTOM
Details
disappeared again at 0-5° C
CUSTOM
Type
CUSTOM
Details
to precipitate the product
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
WASH
Type
WASH
Details
the residue washed with ethanol:ether (1:1

Outcomes

Product
Name
Type
product
Smiles
S([O-])([O-])(=O)=O.C1(=CC=CC=C1)[N+]#N.C1(=CC=CC=C1)[N+]#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.